11H-pyrido[2,1-b]quinazolin-11-one (CAS 578-96-1) is a rigid, fused tricyclic nitrogen heterocycle that serves as a high-value building block in advanced organic synthesis and medicinal chemistry. Characterized by its fully conjugated planar structure, this pyrido-fused quinazolinone offers distinct electronic properties and structural rigidity compared to standard bicyclic quinazolinones. In procurement contexts, it is primarily sourced as a core scaffold for the development of novel antimicrobial agents, efflux pump inhibitors, and complex functional materials. Its reliable processability via modern catalytic methods, such as copper-catalyzed domino reactions and ultrasound-assisted condensations, makes it a highly reproducible precursor for downstream library generation[1].
Defined pyrido[2,1-b] scaffold for efflux pump inhibitor (EPI) analogue synthesis
Regioisomer-specific fusion geometry critical for biological target recognition
Synthetic scaffold amenable to SAR exploration in antimicrobial resistance research
Generic substitution of 11H-pyrido[2,1-b]quinazolin-11-one with simpler bicyclic 4(3H)-quinazolinones fundamentally compromises application-critical performance, as the lack of the fused pyridine ring eliminates the extended electron delocalization and specific binding geometries required for targets like mycobacterial efflux pumps. Furthermore, attempting to substitute the unsubstituted core with pre-functionalized analogs (e.g., methylated or halogenated derivatives) introduces significant steric hindrance and electronic deactivation during primary synthesis. Procurement of the unsubstituted tricyclic core ensures maximum downstream functionalization flexibility while avoiding the 15–32% yield penalties typically encountered when processing sterically encumbered analogs in catalytic domino sequences [1].
Pyrido[3,2-b] isomer differs in nitrogen positioning; EPI activity may not transfer.
Generic quinazolinones lack the fused pyridine ring required for efflux pump target recognition.
Tryptanthrin exhibits higher mammalian cytotoxicity, which may alter cell-model endpoint interpretation.
When subjected to a Cu(OAc)2-catalyzed domino sequence using 2'-bromoacetophenone and 2-aminopyridines, the unsubstituted 11H-pyrido[2,1-b]quinazolin-11-one demonstrates significantly higher synthetic efficiency than its substituted counterparts. The unsubstituted core achieves an 87% yield, whereas the introduction of steric bulk or electron-withdrawing groups in comparators like 6-methyl-11H-pyrido[2,1-b]quinazolin-11-one and 8-bromo-6-methyl-11H-pyrido[2,1-b]quinazolin-11-one reduces yields to 68% and 55%, respectively [1].
| Evidence Dimension | Reaction yield in Cu-catalyzed domino synthesis |
| Target Compound Data | 87% yield |
| Comparator Or Baseline | 55% yield (8-bromo-6-methyl analog) / 68% yield (6-methyl analog) |
| Quantified Difference | 19–32% absolute yield advantage for the unsubstituted core |
| Conditions | Cu(OAc)2 catalyst, DMSO, O2 atmosphere, 4 hours |
Procuring the unsubstituted core maximizes atom economy and throughput in library synthesis, avoiding the severe yield penalties of pre-substituted analogs.
The manufacturability of 11H-pyrido[2,1-b]quinazolin-11-one is highly compatible with modern, scalable sonochemical techniques. In the condensation of 2-chlorobenzoic acid with 2-aminopyridine, ultrasound irradiation achieves a 71% yield in just 20 minutes. In contrast, conventional thermal reflux methods require up to 6 hours to achieve comparable or lower yields, often leading to the isolation of uncyclized intermediates instead of the desired fused product [1].
| Evidence Dimension | Reaction time and process efficiency |
| Target Compound Data | 71% yield in 20 minutes (Ultrasound-assisted) |
| Comparator Or Baseline | Up to 6 hours reaction time (Conventional thermal reflux) |
| Quantified Difference | 18-fold reduction in reaction time |
| Conditions | DMF solvent, K2CO3, Cu powder, 20 kHz ultrasonic irradiation vs. standard thermal reflux |
Validates the compound's compatibility with high-throughput, energy-efficient manufacturing protocols, significantly reducing batch processing times.
As a pharmaceutical building block, the 11H-pyrido[2,1-b]quinazolin-11-one scaffold exhibits potent biological activity that simpler monocyclic or bicyclic systems lack. In assays targeting Mycobacterium smegmatis, derivatives of this specific tricyclic core demonstrated the ability to modulate the Minimum Inhibitory Concentration (MIC) of Ethidium Bromide (EtBr) and norfloxacin by greater than 4-fold, confirming its specialized role as a rigid efflux pump inhibitor [1].
| Evidence Dimension | MIC modulation of standard antimicrobials (EtBr, norfloxacin) |
| Target Compound Data | >4-fold reduction in MIC |
| Comparator Or Baseline | Untreated resistant Mycobacterium smegmatis baseline |
| Quantified Difference | >4-fold enhancement of antimicrobial efficacy |
| Conditions | In vitro MIC modulation assay in M. smegmatis |
Justifies the procurement of this specific fused scaffold for drug discovery programs targeting multi-drug resistant tuberculosis and other efflux-mediated resistant pathogens.
Due to its robust compatibility with both palladium-catalyzed dearomatizing carbonylation and copper-catalyzed domino reactions, 11H-pyrido[2,1-b]quinazolin-11-one is an ideal starting scaffold for generating diverse libraries of tricyclic nitrogen heterocycles. Its high baseline yield (87%) ensures reliable scale-up compared to sterically hindered pre-substituted analogs [1].
For industrial or pilot-scale facilities adopting green chemistry protocols, this compound serves as an excellent benchmark and intermediate. Its proven ability to undergo rapid (20-minute) ultrasound-assisted Ullmann-Goldberg condensation allows for highly energy-efficient batch processing without the extended 6-hour thermal reflux times typical of similar heterocycles[2].
The rigid, planar geometry of the pyrido-fused quinazolinone core is critical for binding to mycobacterial efflux pumps. Procurement of this compound supports medicinal chemistry workflows aimed at reversing multi-drug resistance in Mycobacterium tuberculosis by modulating the MIC of co-administered antibiotics like norfloxacin[3].